

# Application Notes and Protocols for Amygdalaand Hippocampal-Kindling Models with Tiagabine

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Kindling is a widely used animal model to study the progressive development of epilepsy and to screen potential antiepileptic drugs. This model involves the repeated application of an initially subconvulsive electrical or chemical stimulus to a specific brain region, typically the amygdala or hippocampus, which leads to the gradual development of full-blown seizures. **Tiagabine**, a selective GABA reuptake inhibitor, has shown efficacy in these models, highlighting the crucial role of GABAergic neurotransmission in seizure modulation.

These application notes provide detailed protocols for establishing amygdala- and hippocampal-kindling models in rodents and for evaluating the effects of **Tiagabine**. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in utilizing these models for their studies.

## **Mechanism of Action of Tiagabine**

**Tiagabine**'s primary mechanism of action is the selective inhibition of the GABA transporter 1 (GAT-1).[1][2] By blocking GAT-1, **Tiagabine** reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[2][3] This leads to an increased concentration of GABA in the synapse, thereby enhancing and prolonging the inhibitory effects of GABAergic



neurotransmission.[2][3] This enhanced inhibition helps to counteract the excessive neuronal excitation that characterizes seizures.

## **Amygdala-Kindling Model**

The amygdala-kindling model is a classic and robust model of temporal lobe epilepsy, characterized by seizures that originate in the amygdala and can generalize.

## **Experimental Protocol**

- 1. Animal Subjects and Housing:
- Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Age/Weight: Rats (250-350g), Mice (20-30g).
- Housing: Animals should be individually housed after surgery to prevent damage to the head-mounted electrodes. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.
- 2. Stereotaxic Surgery and Electrode Implantation:
- Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
- Stereotaxic Implantation: Secure the animal in a stereotaxic frame. A bipolar stimulating/recording electrode is implanted into the basolateral amygdala.
  - Rat Coordinates: (from Bregma) AP: -2.8 mm, ML: ±4.8 mm, DV: -8.5 mm.
  - Mouse Coordinates: (from Bregma) AP: -1.2 mm, ML: ±3.0 mm, DV: -4.5 mm.
- Anchoring: Secure the electrode assembly to the skull using dental cement and anchor screws.
- Post-operative Care: Administer analgesics and allow a recovery period of at least one week before starting the kindling procedure.



#### 3. Kindling Procedure:

- Afterdischarge (AD) Threshold Determination: Before kindling, determine the AD threshold, which is the minimum current intensity required to elicit an afterdischarge of at least 3-5 seconds. This is done by applying a series of increasing currents.
- Stimulation Parameters: A common stimulation protocol involves a 1-second train of 60 Hz, biphasic, 1 ms square wave pulses.[4] The intensity is typically set just above the AD threshold.
- Stimulation Schedule: Stimulate the animals once or twice daily. A twice-daily stimulation with a 6-8 hour interval can lead to a kindled state in approximately 14 days in rats.[4]
- Seizure Scoring: After each stimulation, observe and score the behavioral seizure severity using Racine's scale:
  - Stage 1: Facial and mouth movements.
  - Stage 2: Head nodding.
  - Stage 3: Forelimb clonus.
  - Stage 4: Rearing with bilateral forelimb clonus.
  - Stage 5: Rearing and falling (loss of postural control).
- Fully Kindled State: An animal is considered fully kindled after exhibiting three consecutive
   Stage 5 seizures.
- 4. Drug Administration:
- Route of Administration: **Tiagabine** is typically administered intraperitoneally (i.p.).
- Dosing: The dosage of **Tiagabine** can be varied to determine its dose-dependent effects.
   Studies have used doses ranging from 2.5 to 40 mg/kg in rats.[5]
- Timing: Administer Tiagabine 30 minutes before the kindling stimulation.[6]



# **Hippocampal-Kindling Model**

The hippocampal-kindling model is another widely used model for temporal lobe epilepsy, with seizures originating in the hippocampus.

### **Experimental Protocol**

- 1. Animal Subjects and Housing:
- Similar to the amygdala-kindling model.
- 2. Stereotaxic Surgery and Electrode Implantation:
- Anesthesia and Stereotaxic Implantation: Similar to the amygdala-kindling model. A bipolar stimulating/recording electrode is implanted into the dorsal or ventral hippocampus.
  - Rat Coordinates (Dorsal Hippocampus): (from Bregma) AP: -3.8 mm, ML: ±2.5 mm, DV:
     -3.5 mm.
  - Mouse Coordinates (CA3 region): (from Bregma) AP: -2.9 mm, ML: -3.0 mm, DV: -3.2 mm.
     [7]
- Anchoring and Post-operative Care: Same as for the amygdala-kindling model.
- 3. Kindling Procedure:
- AD Threshold Determination: Determine the afterdischarge threshold as described for the amygdala-kindling model.
- Stimulation Parameters: A common protocol uses a 10-second train of 50 Hz, 1 ms biphasic pulses.
- Stimulation Schedule: A rapid kindling paradigm can be used, involving multiple stimulations per day. For example, six stimulations daily for four consecutive days in mice.[8]
- Seizure Scoring: Use Racine's scale to score behavioral seizures as in the amygdalakindling model.



- Fully Kindled State: The criterion for a fully kindled state is the same as for the amygdalakindling model.
- 4. Drug Administration:
- Route, Dosing, and Timing: Similar to the amygdala-kindling model.

#### **Data Presentation**

Table 1: Effect of Tiagabine on Amygdala-Kindled

**Seizures in Rats** 

Treatment Group (i.p.)	Dose (µmol/kg)	Average Behavioral Score (at 16th stimulation)	Amygdaloid Afterdischarge (AD) Duration (s) (at 16th stimulation)	Cortical Afterdischarge (AD) Duration (s) (at 16th stimulation)
Vehicle (Control)	-	$4.7 \pm 0.2$	92 ± 10	92 ± 10
Tiagabine	7.3	3.9 ± 0.2	56 ± 12	55 ± 13
Tiagabine	24.3	1.4 ± 0.3	25 ± 3	20 ± 5

Data adapted from a study on the anti-epileptogenic effect of **Tiagabine** in amygdala kindling. [6]

Table 2: Dose-Dependent Anticonvulsant Effects of Tiagabine in Amygdala- and Hippocampal-Kindled Rats

Drug	Kindling Site	Dose Range (mg/kg, i.p.)	Anticonvulsant Effect
Tiagabine	Amygdala	2.5 - 40	Potent and dose- dependent
Tiagabine	Hippocampus	2.5 - 40	Potent and dose- dependent

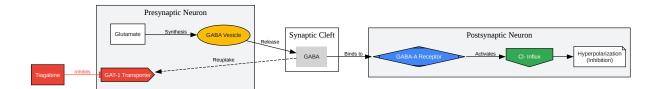




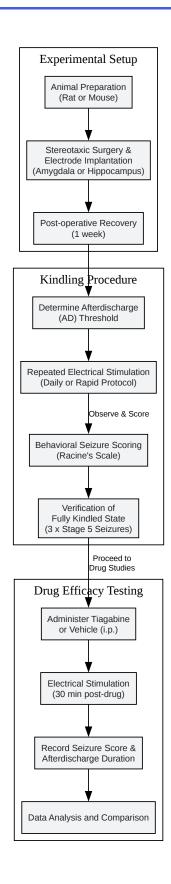
Information based on a study determining the antiepileptic profile of **Tiagabine**.[5]

# Visualizations GABAergic Synapse and the Effect of Tiagabine









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